molecular formula C11H11BrO3 B13909701 Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate

Cat. No.: B13909701
M. Wt: 271.11 g/mol
InChI Key: WYGMMUIBAVXGTR-GQCTYLIASA-N
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Description

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of acrylic acid and features a bromine atom and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)propanol.

    Substitution: Formation of 3-(4-aminophenyl)-2-methoxyacrylate or 3-(4-thiophenyl)-2-methoxyacrylate.

Scientific Research Applications

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-Bromo-2-hydroxyphenyl)acrylate
  • Methyl (E)-3-(4-Chloro-2-methoxyphenyl)acrylate
  • Methyl (E)-3-(4-Methoxyphenyl)acrylate

Uniqueness

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl (E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+

InChI Key

WYGMMUIBAVXGTR-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)/C=C/C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)Br)C=CC(=O)OC

Origin of Product

United States

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